3-Fluorobenzyl isothiocyanate

Macrophage Migration Inhibitory Factor Tautomerase Inhibition X-ray Crystallography

3-Fluorobenzyl isothiocyanate (3-FBITC) is a synthetic aromatic isothiocyanate with the molecular formula C₈H₆FNS and a molecular weight of 167.20 g/mol. It belongs to the class of benzyl isothiocyanates, which are widely studied as covalent modifiers of cysteine and N-terminal proline residues in target proteins.

Molecular Formula C8H6FNS
Molecular Weight 167.21 g/mol
CAS No. 63351-94-0
Cat. No. B1301804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzyl isothiocyanate
CAS63351-94-0
Molecular FormulaC8H6FNS
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN=C=S
InChIInChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2
InChIKeyCCKNPKNHNFDGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzyl Isothiocyanate (CAS 63351-94-0): Physicochemical Identity and Structural Position Among Fluorinated Benzyl Isothiocyanates


3-Fluorobenzyl isothiocyanate (3-FBITC) is a synthetic aromatic isothiocyanate with the molecular formula C₈H₆FNS and a molecular weight of 167.20 g/mol . It belongs to the class of benzyl isothiocyanates, which are widely studied as covalent modifiers of cysteine and N-terminal proline residues in target proteins [1]. The compound is characterized by a meta-fluorine substitution on the benzyl ring, distinguishing it from its ortho- and para-regioisomers . Commercially, it is supplied as a clear, colorless liquid with a minimum purity of 97%, a density of 1.22 g/cm³, and a boiling point of 138 °C at 16 mm Hg . Its primary utility lies in its role as a synthetic intermediate for pharmaceutical research and as a chemical biology probe exploiting the electrophilic isothiocyanate warhead [1].

Why 3-Fluorobenzyl Isothiocyanate Cannot Be Replaced by Its 2-Fluoro or 4-Fluoro Isomers in Target-Oriented Synthesis and Biological Probing


Fluorobenzyl isothiocyanates are positional isomers that share identical molecular weight, LogP (2.43), and polar surface area (44.45 Ų) [1]. However, the position of the fluorine atom on the aromatic ring critically determines the electronic environment of the isothiocyanate group and the geometry of the molecule, influencing both covalent binding kinetics and molecular recognition by protein targets [2]. The Spencer et al. (2015) study systematically demonstrated that meta- versus para-substituted benzyl isothiocyanates exhibit distinct binding modes when covalently modifying the N-terminal proline of macrophage migration inhibitory factor (MIF), with some compounds accessing two separate subsites while others are restricted to a single binding mode [2]. These structural differences translate into measurable differences in target engagement and cannot be recapitulated by simple interchange of regioisomers.

Quantitative Differentiation of 3-Fluorobenzyl Isothiocyanate from Closest Analogs: Evidence-Based Selection Guide


MIF Tautomerase Inhibition: Meta-Fluoro Substitution Enables Two Distinct Binding Modes Versus One for Para-Fluoro

In a systematic structure-activity relationship study of benzyl isothiocyanates as covalent MIF tautomerase inhibitors, meta-substituted fluoro analogs (including 3-fluorobenzyl isothiocyanate) were found to access two distinct binding subsites within the MIF active site, whereas para-substituted fluoro analogs were restricted to a single binding mode [1]. This dual-binding capability was revealed by X-ray crystal structures of inhibitor-MIF complexes [1]. The IC50 range across the benzyl isothiocyanate series spanned from 250 nM to >100 µM in both recombinant protein and cell-based assays, with meta-fluoro substitution contributing to binding mode versatility rather than simply modulating potency [1].

Macrophage Migration Inhibitory Factor Tautomerase Inhibition X-ray Crystallography

Boiling Point and Distillation Behavior: 3-Fluoro Isomer Offers Intermediate Volatility for Purification and Formulation

The three mono-fluorobenzyl isothiocyanate regioisomers exhibit distinct boiling points despite sharing identical molecular weight and calculated LogP . 3-Fluorobenzyl isothiocyanate has a boiling point of 138 °C (at 16 mm Hg), which is intermediate between the 4-fluoro isomer (125 °C) and the 2-fluoro isomer (~130 °C at similar pressure) . This 8–13 °C difference from its isomers provides a tangible process parameter for purification by fractional distillation and for predicting relative volatility in reaction mixtures .

Physicochemical Properties Distillation Volatility

Electronic Effect of Meta-Fluorine on Isothiocyanate Reactivity: Differential Hammett Influence Compared to Ortho and Para Substitution

The fluorine substituent exerts position-dependent electronic effects on the aromatic ring that modulate the electrophilicity of the isothiocyanate carbon. At the meta position, fluorine has a σₘ value of +0.34 (electron-withdrawing inductive effect), while at the para position its σₚ value is +0.06 (inductive withdrawal partially offset by resonance donation) [1]. The stronger net electron-withdrawing effect at the meta position renders 3-fluorobenzyl isothiocyanate a more electrophilic covalent warhead than its para-substituted analog, a difference that can translate into altered rates of nucleophilic attack by biological thiols [1]. This position-dependent electronic modulation is well-documented in the organic chemistry literature [1].

Electronic Effects Hammett Constants Covalent Reactivity

Synthetic Provenance: Patent-Documented Synthesis from 3-Fluorobenzylamine Provides Defined Purity Pathway

The synthesis of 3-fluorobenzyl isothiocyanate is documented in patent US04628059, which describes the dropwise addition of 3-fluorobenzylamine (6.3 g, 0.05 mol) and triethylamine (15.4 mL, 0.11 mol) in tetrahydrofuran to a cooled solution of thiophosgene (4.2 mL, 0.055 mol) at −10 °C [1]. This established route contrasts with the alternative carbon disulfide-based method that yields only ~52% , providing the procurer with a well-characterized synthetic pathway that supports quality-by-design and impurity profiling [1].

Synthetic Route Process Chemistry Quality Assurance

Application Scenarios Where 3-Fluorobenzyl Isothiocyanate Provides a Selection Advantage Over Regioisomeric Analogs


Structure-Based Design of Covalent MIF Tautomerase Inhibitors Targeting Both Active-Site Subsites

For medicinal chemistry programs developing irreversible MIF inhibitors, 3-fluorobenzyl isothiocyanate is the preferred benzyl isothiocyanate scaffold because meta-fluoro substitution permits simultaneous engagement of both the upper and lower binding subsites identified by X-ray crystallography, a feature not available to para-substituted analogs [1]. Researchers can exploit this dual-binding mode to design inhibitors with enhanced residence time and to overcome resistance mutations that may ablate binding to only one subsite.

Covalent Chemical Biology Probe for Differential Protein Labeling in Cellular Lysates

The higher electrophilicity of the isothiocyanate group in 3-fluorobenzyl isothiocyanate (σₘ = +0.34) compared to its para isomer (σₚ = +0.06) translates into faster labeling kinetics at equivalent concentrations, making it the regioisomer of choice for activity-based protein profiling experiments where rapid and complete target engagement is required [1].

Regioisomer-Specific Synthesis of Fluorinated Heterocycles via Isothiocyanate Cyclization

When benzyl isothiocyanates serve as building blocks for cyclization reactions to form thiohydantoins, thiosemicarbazones, or benzimidazoles, the meta-fluoro isomer imparts a distinct electronic and steric signature on the resulting heterocycle compared to ortho- or para-fluoro starting materials, enabling access to regioisomerically defined fluorinated compound libraries for drug discovery [1].

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